molecular formula C12H22ClNO4 B12310519 (2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride

(2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride

Cat. No.: B12310519
M. Wt: 279.76 g/mol
InChI Key: XFRQYYUPDCXYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride is a chiral compound with significant potential in various scientific fields It is a derivative of pentanedioic acid, featuring an amino group and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the desired stereochemistry.

    Reaction Conditions: The reaction conditions often include the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include strong bases and acids to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acids and derivatives of pentanedioic acid. Examples include:

  • (2S,4S)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid
  • (2R,4S)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid

Uniqueness

The uniqueness of (2R,4R)-2-Amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride lies in its specific stereochemistry, which can result in distinct biological activities compared to its stereoisomers. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-4-(cyclohexylmethyl)pentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h8-10H,1-7,13H2,(H,14,15)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQYYUPDCXYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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